4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
Overview
Description
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at the 4-position and a cyclopropylmethyl group at the 1-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride.
Introduction of the cyclopropylmethyl group: This step involves the alkylation of the nitrogen atom at the 1-position of the pyrazole ring with cyclopropylmethyl bromide in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of 1-(cyclopropylmethyl)-1H-pyrazole.
Scientific Research Applications
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding or catalysis.
Modulation of signaling pathways: Interacting with receptors or other proteins involved in cellular signaling, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the cyclopropylmethyl group, making it less sterically hindered and potentially less selective in biological applications.
1-(Cyclopropylmethyl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-Chloro-1-(cyclopropylmethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which may alter its electronic properties and reactivity.
Uniqueness
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the cyclopropylmethyl group, which confer distinct steric and electronic properties. These features can enhance its selectivity and potency in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGAEYSYYWYJHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679764 | |
Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216152-26-9 | |
Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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